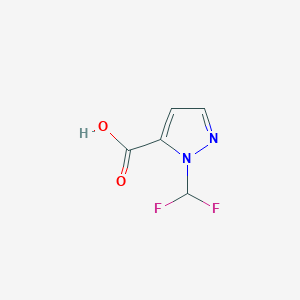

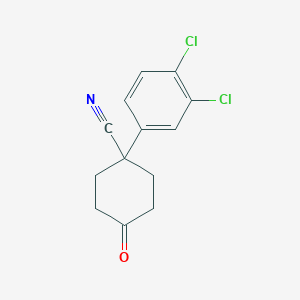

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile

Overview

Description

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile (DCOPC) is a chemical compound with a wide range of applications in scientific research. It is used in organic synthesis and as a reagent in many different organic reactions. DCOPC is also used in the synthesis of various organic compounds and in the development of new drugs and pharmaceuticals. DCOPC has been studied extensively in the laboratory and has been found to have a number of important biochemical and physiological effects.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of related compounds in the synthesis of novel heterocyclic structures, such as pyrazolo[1,5-a]quinazolin-5-ones, through cascade condensation and intramolecular acylation processes. These compounds serve as scaffolds for further chemical modifications, showing significant potential for the development of new pharmaceuticals and materials (Kovacs et al., 2015).

Solid-State Photodimerization

The study of solid-state photodimerization processes in compounds like 3,4-dichlorocinnamic acid reveals insights into the formation of complex molecular structures under specific conditions. This research contributes to understanding the photophysical properties of organic compounds, which has implications for materials science and photolithography (Nakanishi et al., 1979).

Antimicrobial Activities

Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial properties. Such studies contribute to the discovery of new antimicrobial agents against resistant strains of bacteria and fungi, addressing ongoing public health challenges (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is the photosystem II in the chloroplasts of plants . This compound, also known as DCMU, binds to the Q_B plastoquinone binding site of photosystem II . This binding inhibits the electron flow from photosystem II to plastoquinone .

Mode of Action

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile interacts with its target by binding covalently to the surface of the photosystem II protein . This binding disallows the electron flow from photosystem II to plastoquinone . As a result, it interrupts the photosynthetic electron transport chain in photosynthesis, reducing the ability of the plant to convert light energy into chemical energy .

Biochemical Pathways

The biochemical pathway affected by 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile is the photosynthetic electron transport chain . By inhibiting the electron flow from photosystem II to plastoquinone, this compound disrupts the photosynthetic process . The downstream effects include a reduction in the production of ATP and NADPH, which are crucial for various cellular processes .

Pharmacokinetics

As a photosynthesis inhibitor, it is likely to be absorbed by the plant through the leaves and transported to the chloroplasts where it exerts its action . Its impact on bioavailability would be related to its ability to reach the target site and bind effectively to the photosystem II protein .

Result of Action

The molecular effect of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile’s action is the disruption of the photosynthetic electron transport chain . On a cellular level, this results in a decrease in the production of ATP and NADPH, leading to a reduction in the plant’s ability to carry out photosynthesis and other energy-dependent processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile. For instance, light conditions can affect the rate of photosynthesis and thus the compound’s effectiveness as a photosynthesis inhibitor . Additionally, the presence of other chemicals, such as certain metals, can interact with the compound and potentially alter its effectiveness .

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVFTCZQEZJUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393313 | |

| Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-4-oxocyclohexanecarbonitrile | |

CAS RN |

65619-30-9 | |

| Record name | Cyclohexanecarbonitrile, 1-(3,4-dichlorophenyl)-4-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65619-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)

![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)

![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)